An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoronaphthalene-2-sulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoronaphthalene-2-sulfonamide
Introduction
1-Fluoronaphthalene-2-sulfonamide is a fascinating molecule that marries the unique electronic properties of a fluorinated aromatic system with the versatile functionality of a sulfonamide group. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its core physicochemical properties. In the absence of extensive published experimental data for this specific molecule, this guide will provide a robust framework for its characterization. We will delve into the known properties of its constituent parts—1-fluoronaphthalene and the aromatic sulfonamide functional group—and present detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. This document is designed to be a practical and intellectually stimulating resource, empowering researchers to unlock the full potential of this compound.
The strategic placement of a fluorine atom on the naphthalene scaffold is known to significantly influence a molecule's metabolic stability, lipophilicity, and binding interactions.[1] The addition of a sulfonamide group, a cornerstone of many therapeutic agents, introduces a polar, acidic center capable of forming critical hydrogen bonds.[2] Understanding the interplay of these functional groups is paramount for any research or development program involving 1-Fluoronaphthalene-2-sulfonamide.
Molecular Structure and Key Functional Groups
The foundational step in characterizing any molecule is a thorough understanding of its structure. 1-Fluoronaphthalene-2-sulfonamide, with the CAS Number 1874267-46-5 and molecular formula C₁₀H₈FNO₂S, is a derivative of naphthalene.[3] The structure features a naphthalene core with a fluorine atom at the 1-position and a sulfonamide group (-SO₂NH₂) at the 2-position.
Physicochemical Properties: A Predictive and Experimental Approach
The following table summarizes the known physicochemical properties of the parent molecule, 1-fluoronaphthalene, and provides a template for the characterization of 1-Fluoronaphthalene-2-sulfonamide.
| Property | 1-Fluoronaphthalene | 1-Fluoronaphthalene-2-sulfonamide |
| CAS Number | 321-38-0[4] | 1874267-46-5[3] |
| Molecular Formula | C₁₀H₇F[4] | C₁₀H₈FNO₂S[3] |
| Molecular Weight | 146.16 g/mol [4] | 225.24 g/mol |
| Physical Form | Colorless to pale yellow liquid[5] | Powder[3] |
| Melting Point | -13 °C[4] | To be determined |
| Boiling Point | 215 °C[4] | To be determined |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane.[5] | To be determined |
| pKa | Not applicable | To be determined |
Solubility
Theoretical Considerations:
The solubility of 1-Fluoronaphthalene-2-sulfonamide is expected to be a complex interplay between the hydrophobic naphthalene core and the polar sulfonamide group. 1-Fluoronaphthalene itself is insoluble in water. The introduction of the sulfonamide group will likely increase its aqueous solubility to some extent, although it is still predicted to be sparingly soluble in water. The acidity of the sulfonamide proton means that the solubility will be pH-dependent, with increased solubility in basic solutions due to the formation of the more soluble sulfonate anion. In organic solvents, its solubility will be dictated by the polarity of the solvent, with better solubility expected in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols.
Experimental Protocol for Determining Aqueous Solubility (Shake-Flask Method):
This method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[6]
Materials and Equipment:
-
1-Fluoronaphthalene-2-sulfonamide powder
-
Purified water (e.g., Milli-Q or equivalent)
-
pH meter
-
Buffer solutions (pH 4, 7, 9)
-
20 mL glass scintillation vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Buffered Solutions: Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 4, 7, and 9) to assess pH-dependent solubility.
-
Sample Preparation: Add an excess amount of 1-Fluoronaphthalene-2-sulfonamide powder to a series of vials containing a known volume (e.g., 10 mL) of each buffered solution. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining solid particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method. A standard curve of known concentrations of 1-Fluoronaphthalene-2-sulfonamide should be prepared to accurately determine the concentration in the test samples.
-
Calculation: The solubility is calculated from the concentration of the compound in the saturated solution and is typically expressed in mg/mL or µg/mL.
Acidity (pKa)
Theoretical Considerations:
The sulfonamide group (-SO₂NH₂) is acidic due to the strong electron-withdrawing nature of the two oxygen atoms, which stabilizes the resulting conjugate base. The pKa of aromatic sulfonamides typically falls in the range of 9-11. The fluorine atom at the 1-position, being an electron-withdrawing group, is expected to slightly increase the acidity of the sulfonamide proton, potentially lowering the pKa value compared to an unsubstituted naphthalenesulfonamide. Computational methods can provide a good initial estimate of the pKa.[5]
Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry):
This method is suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Materials and Equipment:
-
1-Fluoronaphthalene-2-sulfonamide
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
Methanol or other suitable co-solvent if the compound has low aqueous solubility
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-Fluoronaphthalene-2-sulfonamide in a suitable solvent (e.g., methanol).
-
Preparation of Test Solutions: In a series of volumetric flasks, add a small, constant aliquot of the stock solution to each buffer solution to create a set of solutions with the same total compound concentration but varying pH.
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelength(s) where the absorbance changes significantly with pH. Plot absorbance at this wavelength versus pH. The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Melting and Boiling Points
Theoretical Considerations:
1-Fluoronaphthalene is a liquid at room temperature with a melting point of -13 °C and a boiling point of 215 °C.[4] The introduction of the sulfonamide group, which can participate in strong intermolecular hydrogen bonding, will significantly increase both the melting and boiling points. As 1-Fluoronaphthalene-2-sulfonamide is a powder at room temperature, its melting point will be well above ambient temperature.[3] The boiling point is expected to be very high, and the compound may decompose before boiling.
Experimental Determination:
-
Melting Point: The melting point can be accurately determined using a standard melting point apparatus (e.g., a capillary melting point apparatus). The sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
-
Boiling Point: Due to the likelihood of decomposition at high temperatures, determining the boiling point may not be practical. Thermogravimetric analysis (TGA) can be used to determine the decomposition temperature.
Spectral Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide information about the protons on the naphthalene ring and the sulfonamide NH₂ protons. The aromatic protons will appear as a complex multiplet pattern in the downfield region (typically 7-9 ppm). The sulfonamide protons will likely appear as a broad singlet, and its chemical shift may be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms in the naphthalene ring. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
N-H stretching: Two bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the sulfonamide NH₂ group.
-
S=O stretching: Two strong bands in the regions of 1320-1360 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) for the sulfonyl group.[7]
-
C-F stretching: A strong band in the region of 1000-1100 cm⁻¹.
-
Aromatic C-H and C=C stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z 225.24. The fragmentation pattern can provide further structural information.
Conclusion
1-Fluoronaphthalene-2-sulfonamide is a molecule with significant potential, arising from the synergistic combination of a fluorinated naphthalene core and a sulfonamide functional group. While comprehensive experimental data for this specific compound is not yet widely available, this guide provides a robust framework for its characterization. By leveraging our understanding of related chemical structures and employing the detailed experimental protocols outlined herein, researchers can confidently determine the key physicochemical properties of 1-Fluoronaphthalene-2-sulfonamide. This foundational knowledge is essential for advancing its application in diverse scientific fields, from medicinal chemistry to materials science.
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